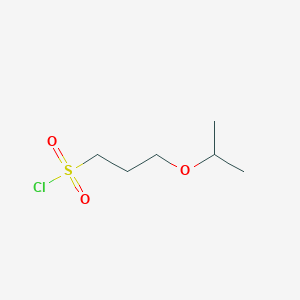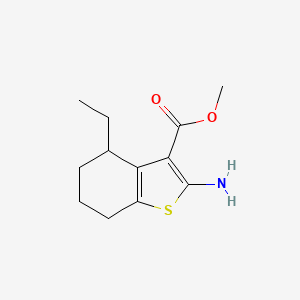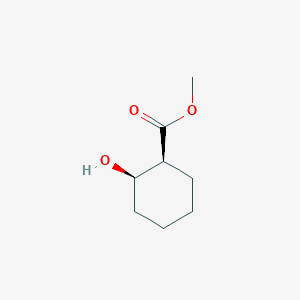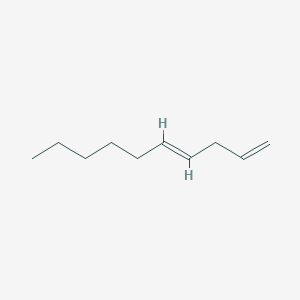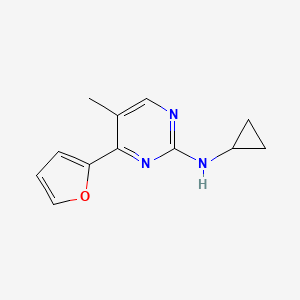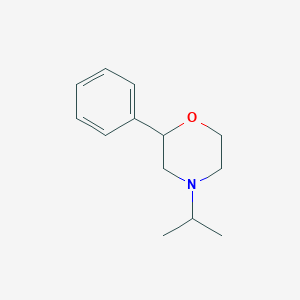
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-ethyl-6-methylpyrimidine (BCEM) is an organic compound containing nitrogen, bromine, chlorine, and ethyl and methyl groups. BCEM has a wide range of applications in scientific research, with its unique properties and chemical structure making it an important compound for the development of new drugs and treatments. BCEM has been used in a variety of fields, from medicinal chemistry to biochemistry and physiology.
科学的研究の応用
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents. 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has also been used in the synthesis of new materials, such as nanomaterials and polymers. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been used in the development of new catalysts and catalytic systems, and as a ligand in various reactions.
作用機序
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine acts as a catalyst in various reactions, helping to speed up the reaction rate and increase the yield of the desired product. It also acts as a ligand, forming strong bonds with other molecules and helping to stabilize the reaction. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine can act as an inhibitor, blocking the activity of enzymes and preventing the formation of unwanted products.
Biochemical and Physiological Effects
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-fungal and anti-bacterial properties. It has also been found to have an inhibitory effect on certain enzymes, such as proteases and phosphatases, and can be used to regulate various metabolic pathways.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable, making it suitable for long-term storage and use. However, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if not used properly, and can interfere with other compounds in the reaction mixture.
将来の方向性
In the future, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used in the development of new drugs and treatments. It could also be used to create new materials, such as nanomaterials and polymers. In addition, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used to design new catalysts and catalytic systems, and as a ligand in various reactions. Finally, 5-bromo-4-chloro-2-ethyl-6-methylpyrimidine could be used to further explore its biochemical and physiological effects, and its potential therapeutic applications.
合成法
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine can be synthesized in several ways. One of the most common methods is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methyl iodide. This method is simple, efficient, and cost-effective, and has been widely used in medicinal chemistry and other fields. Another method is the reaction of 5-bromo-4-chloro-2-ethylpyrimidine with ethylmagnesium bromide, followed by methylation with methylmagnesium bromide. This method is more expensive but provides higher yields and is more efficient for large-scale production.
特性
IUPAC Name |
5-bromo-4-chloro-2-ethyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5-10-4(2)6(8)7(9)11-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITJGRLJKHPNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-ethyl-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

